molecular formula C12H15F2NO2S B2676029 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine CAS No. 2320173-55-3

3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine

Cat. No. B2676029
M. Wt: 275.31
InChI Key: ODLWDUNQTORGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is a class of organic compounds that have a four-membered ring structure. The unique chemical properties of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine have made it a subject of intense research in recent years.

Mechanism Of Action

The mechanism of action of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is complex and involves the inhibition of specific enzymes in the body. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in various cellular processes. By inhibiting these enzymes, 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine can prevent the progression of certain diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine have been extensively studied in various animal models. This compound has been shown to have potent anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. Additionally, 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine in lab experiments is its potent inhibitory effects on specific enzymes. This compound can be used to study the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine. One potential area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound can be used to study the role of specific enzymes in various cellular processes, which can lead to a better understanding of the underlying mechanisms of disease progression. Finally, further research is needed to optimize the synthesis process of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine, which can lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 3,4-dimethylbenzenesulfonyl chloride with difluoromethylamine in the presence of a base. This reaction produces the desired compound in good yields.

Scientific Research Applications

3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLWDUNQTORGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine

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